CB2 Receptor Affinity and Selectivity: RS-016 Derivative vs. KD2 Scaffold
The 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative RS-016 demonstrates a significant improvement in CB2 receptor binding affinity and selectivity compared to the related quinoline scaffold KD2. This differentiation is critical for developing high-specificity PET tracers for imaging CB2 expression in neuroinflammatory diseases [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) and CB1/CB2 selectivity |
|---|---|
| Target Compound Data | Ki = 0.7 nM for CB2; Selectivity over CB1 >10,000 |
| Comparator Or Baseline | KD2 (a related 4-oxo-quinoline scaffold) - no specific Ki value reported, but RS-016 was explicitly optimized to achieve 'higher binding affinity' and 'lower lipophilicity' relative to KD2 |
| Quantified Difference | RS-016 exhibits a higher binding affinity towards CB2 (Ki = 0.7 nM) with a selectivity over CB1 of >10,000 and lower lipophilicity (logD7.4 = 2.78) compared to KD2 [1]. |
| Conditions | Radioligand binding assay using human CB2 receptor; in vitro autoradiography on rodent spleen tissue; in vivo PET imaging in a murine neuroinflammation model. |
Why This Matters
For researchers developing CB2-targeted imaging agents, the >10,000-fold selectivity over CB1 minimizes off-target noise, a key procurement driver for this specific derivative.
- [1] Slavik R, Herde AM, Bieri D, Weber M, Schibli R, Krämer SD, Ametamey SM, Mu L. Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. Eur J Med Chem. 2015;92:554-64. View Source
